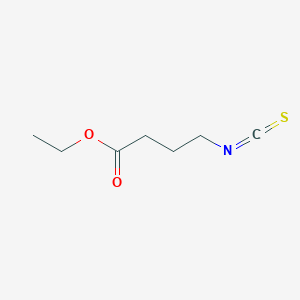

Ethyl 4-isothiocyanatobutanoate

Descripción general

Descripción

Ethyl 4-isothiocyanatobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2S and its molecular weight is 173.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Ethyl 4-isothiocyanatobutanoate, also known as Ethyl 4-isothiocyanatobutyrate, is a synthetic isothiocyanate derivative . This compound has been studied for its potential anti-cancer properties and its effects on cellular proliferation and apoptosis .

Target of Action

The primary targets of this compound are DNA and proteins involved in cell cycle regulation and apoptosis, such as p53 and p21cip1/waf1 . These targets play crucial roles in controlling cell growth and death, making them important in the context of cancer treatment.

Mode of Action

This compound interacts with its targets by inducing DNA damage and affecting proteasomal activity . This leads to the induction of p53 and p21cip1/waf1, proteins that regulate the cell cycle and promote apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. It induces DNA strand breaks, leading to the activation of the DNA damage response pathway . This results in the phosphorylation of H2AX, a marker of DNA double-strand breaks . Additionally, it influences the MAPK pathway, affecting ERK activation .

Pharmacokinetics

Studies have shown that the compound can induce effects in both mismatch repair-proficient and -deficient cell lines , suggesting it can penetrate cells and interact with intracellular targets.

Result of Action

The action of this compound results in a number of cellular effects. It increases the mitotic fraction and induces apoptosis . It also causes G2/M arrest, indicating a halt in the cell cycle . Furthermore, it leads to the degradation of PARP, a protein involved in DNA repair .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of proteasomal inhibitors can potentiate the compound’s apoptotic effects . Additionally, the compound’s efficacy may vary between different cell types .

Análisis Bioquímico

Biochemical Properties

Ethyl 4-Isothiocyanatobutanoate has been found to interact with various enzymes, proteins, and other biomolecules. It has been associated with DNA damage, proteasomal activity, and the induction of p53 and p21cip1/waf1

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It has been associated with DNA damage, modulation of cell cycle, and apoptosis induction . It has also been found to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been associated with the induction of DNA strand breaks, increased mitotic fraction, and apoptosis potentiated by MG132 inhibitor in both mismatch repair-proficient and -deficient cell lines

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. Current research suggests that it induces DNA strand breaks, increases mitotic fraction, and apoptosis potentiated by MG132 inhibitor in both mismatch repair-proficient and -deficient cell lines .

Actividad Biológica

Ethyl 4-isothiocyanatobutanoate (E-4IB) is a synthetic isothiocyanate derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article compiles findings from various studies to elucidate its mechanisms of action, efficacy, and safety profile.

- Chemical Formula : C₇H₁₁NO₂S

- Molecular Weight : 173.233 g/mol

- CAS Registry Number : 17126-65-7

E-4IB exhibits its biological effects primarily through the modulation of cell proliferation and apoptosis. Research indicates that it acts synergistically with cisplatin, a common chemotherapeutic agent, enhancing its efficacy against cancer cells.

Key Findings:

- Apoptosis Induction : E-4IB has been shown to increase the sensitivity of cancer cells to cisplatin-induced apoptosis. In human ovarian carcinoma A2780 cells, E-4IB treatment led to increased intracellular platinum accumulation and depletion of glutathione levels, which are crucial for cellular detoxification processes .

- Cell Cycle Regulation : The compound influences cell cycle proteins, notably downregulating cyclin B1 and upregulating p53 and Gadd45α, indicating a shift towards apoptosis rather than cell division .

- MAPK Pathway Activation : E-4IB treatment resulted in alterations in the activities of mitogen-activated protein kinases (MAPKs), which are pivotal in regulating cell growth and death. Specifically, it enhanced the phosphorylation of ERK1/2 and JNK pathways, contributing to its cytotoxic effects .

In Vitro Studies

E-4IB has demonstrated significant antiproliferative activity across various cancer cell lines:

- HeLa Cells : Induced a dose-dependent inhibition of cell division with concentrations ranging from 0.1 to 1.0 mg/L .

- Sarcoma Cells (B77-RF) : In vivo studies showed a 57% regression in tumor volume when administered at 28 mg/kg, indicating substantial antitumor efficacy .

Immunotoxicity Assessment

A study evaluating the immunotoxicity of E-4IB in male Wistar rats revealed no significant adverse effects on the immune system at lower doses (21 mg/kg). However, higher doses led to a decrease in white blood cell counts and other hematological changes, suggesting a need for careful dosage management during therapeutic applications .

Summary of Research Findings

Case Studies

- Combination Therapy with Cisplatin :

- In Vivo Tumor Regression :

Aplicaciones Científicas De Investigación

Anticancer Activity

Ethyl 4-isothiocyanatobutanoate has shown significant potential as an anticancer agent through various studies:

- In Vitro Studies : E-4IB exhibits dose-dependent inhibitory effects on the proliferation of HeLa cells, a human cervical cancer cell line. Research indicates that treatment with E-4IB increases the protein-to-cell number ratio and DNA accumulation, suggesting disruption in the cell cycle and DNA synthesis .

- In Vivo Studies : In animal models, E-4IB demonstrated substantial growth inhibition of transplanted sarcoma cells in rats, leading to a 57% regression in tumor volume over 30 days following treatment at a dosage of 28 mg/kg . This suggests its potential efficacy as a therapeutic agent in cancer treatment.

Pest Management

Research has explored the utility of this compound as a potential attractant for specific insect species. This suggests its possible application in integrated pest management strategies, where it could be used to lure pests away from crops or into traps .

Comparative Analysis of Isothiocyanates

To better understand the unique properties of this compound, a comparison with other isothiocyanates is presented below:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Ethyl Isothiocyanate | C₅H₇NOS | General reactivity; used in organic synthesis |

| Benzyl Isothiocyanate | C₉H₈N₂OS | Antimicrobial properties; used in food preservation |

| Propyl Isothiocyanate | C₇H₉NOS | Exhibits anticancer activity; less studied than ethyl |

| Methyl Isothiocyanate | C₄H₅NOS | Known for its pungent odor; used in flavoring |

This compound's unique structure combines a butanoate backbone with an isothiocyanate functional group, resulting in distinct biological activities not observed in simpler or more complex isothiocyanates.

Análisis De Reacciones Químicas

Step 1: Esterification of 4-Aminobutyric Acid

Reaction :

Step 2: Isothiocyanation

Reaction :

-

Mechanism : Nucleophilic attack by the amine on the thiocarbonyl group, releasing imidazole .

-

Conditions : Anhydrous acetonitrile under argon, 24-hour stirring at 25–28°C .

-

Yield : 25% (due to thermal decomposition during distillation) .

Alternative Synthetic Routes for Isothiocyanates :

| Method | Reagents/Conditions | Limitations |

|---|---|---|

| Amine + Thiophosgene | Base, exclusion of HCl | Toxicity of thiophosgene |

| Alkylation of Thiocyanates | Alkyl halides, thiocyanate anions | Competing S-alkylation |

| Diazonium Salt + SCN⁻ | Aromatic amines, nitrous acid | Restricted to aromatic systems |

| CS₂ + Amine + Base | Carbon disulfide, pyridine/DCC | Low efficiency |

Reaction Mechanism and Key Observations

-

Critical Factors :

-

Spectroscopic Characterization :

-

¹H-NMR (CDCl₃) : δ 4.14 (q, 2H, CH₂O), 3.60 (t, 2H, CH₂N), 2.43 (t, 2H, CH₂COO), 1.99 (quintet, 2H, CH₂CH₂), 1.25 (t, 3H, CH₃).

-

FT-IR (KBr) : 2187 cm⁻¹ (N=C=S stretch), 1733 cm⁻¹ (ester C=O stretch).

-

Comparative Analysis of Synthetic Methods

Challenges and Optimizations

-

Low Yield : Attributed to E-4IB’s thermal lability during vacuum distillation .

-

By-Product Management : Imidazole precipitates are removed via filtration .

-

Solvent Choice : Acetonitrile minimizes side reactions compared to polar aprotic solvents .

Reactivity and Functional Group Transformations

While E-4IB’s biological activity is well-documented , its chemical reactivity is primarily defined by:

-

Isothiocyanate Group : Susceptible to nucleophilic attack (e.g., by amines or thiols), enabling conjugation reactions.

-

Ester Group : Hydrolyzable under acidic/basic conditions to carboxylic acid derivatives.

Propiedades

IUPAC Name |

ethyl 4-isothiocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGABVVHWPYGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169051 | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-65-7 | |

| Record name | Butanoic acid, 4-isothiocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17126-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.